molecular formula C11H13NO2 B13511586 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B13511586
M. Wt: 191.23 g/mol
InChI Key: YNPDZZVOFSEICX-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts like palladium on carbon to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydroquinoline core with a carboxylic acid functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3,(H,13,14)

InChI Key

YNPDZZVOFSEICX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

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